1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions involving trifluoromethyl ethers.
Aldehyde Functionalization: The aldehyde group is typically introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as electrochromic devices and high-performance polymers.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of ureas and carbamates.
(Trifluoromethoxy)benzene: A simpler analog used in various organic syntheses.
5-[[trans-4-[4-(trifluoromethoxy)phenyl]cyclohexyl]oxy]-1H-1,2,3-triazole-4-carboxylic acid: Investigated for its pharmacological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIWQTRZVIHVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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